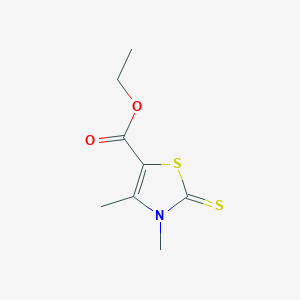

Ethyl 3,4-dimethyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to Ethyl 3,4-dimethyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate often involves multicomponent reactions, amination methods, and cyclization processes. For instance, Idhayadhulla et al. (2010) described the synthesis of a closely related compound through amination methods, providing insight into the synthesis route for similar thiazole derivatives (Idhayadhulla, Surendra Kumar, & Nasser, 2010).

Molecular Structure Analysis

The molecular structure of these compounds is characterized by various spectroscopic and crystallographic methods. Cossar et al. (2018) detailed the crystal structure of a similar compound, showcasing the thioamide functional group, which is pivotal for understanding the structural dynamics of thiazole derivatives (Cossar, Russell, McCluskey, Pope, Bernhardt, & McCluskey, 2018).

Aplicaciones Científicas De Investigación

Synthesis of Novel Organic Compounds

- The compound serves as a precursor in the synthesis of various heterocyclic compounds. For example, it has been utilized in the synthesis of 3-substituted pyrido[4′,3′:4,5]thieno[2,3-d]pyrimidines and related fused thiazolo derivatives. These syntheses contribute to the expansion of the chemical space available for the development of new pharmaceuticals and materials (Ahmed, 2003).

Medicinal Chemistry Applications

- The compound has been a key intermediate in the exploration of new chemical entities with potential antimicrobial activities. Studies have involved the synthesis of novel thiazoles and pyrazolo[1,5-a]pyrimidines containing the antipyrine moiety, exploring their antimicrobial evaluation against various pathogens (Abdelhamid & Afifi, 2010).

Material Science Applications

- In the field of materials science, the compound has been used in the synthesis of neutral complexes with tetracyanoquinodimethane (TCNQ), exploring their electronic properties and potential applications in the development of organic electronic materials (Toplak & Lorcy, 2002).

Chemical Synthesis Methodology

- The compound also plays a role in the development of new synthetic methodologies, such as the efficient synthesis of functionalized 1,3-oxazoline-2-thiones under solvent-free conditions. These methodologies contribute to the advancement of green chemistry principles by minimizing the use of harmful solvents (Yavari et al., 2008).

Structural Studies

- Research has been conducted on the crystal structure of related compounds to gain insights into their molecular configurations and to aid in the rational design of compounds with desired physical and chemical properties (Cossar et al., 2018).

Propiedades

IUPAC Name |

ethyl 3,4-dimethyl-2-sulfanylidene-1,3-thiazole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2S2/c1-4-11-7(10)6-5(2)9(3)8(12)13-6/h4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWOLSMXDNJBTGT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(C(=S)S1)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3,4-dimethyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-benzyl-N-ethyl-10-(4-ethylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine](/img/structure/B2495331.png)

![(Z)-ethyl 4-((4-((6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2495335.png)

![[4-(Imidazol-1-yl)methyl]benzylamine 2HCl](/img/structure/B2495337.png)

![N-[(2-chlorophenyl)methyl]-2-[[3-(2-fluoro-5-methylphenyl)-6-(4-methylphenyl)-7-oxo-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]acetamide](/img/structure/B2495343.png)

![2-[1-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]cyclopentyl]acetic acid](/img/structure/B2495344.png)

![N-[4-(1H-benzimidazol-2-yl)phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B2495345.png)

![2-[[(2S,3R)-2-(4-Chloro-3-fluorophenyl)oxolan-3-yl]amino]-N-(1-cyanocyclobutyl)propanamide](/img/structure/B2495346.png)

![[1-(1H-Pyrazol-4-ylsulfonyl)piperidin-3-yl]methanamine;hydrochloride](/img/structure/B2495348.png)

![1,3-Dioxo-2-[3-(trifluoromethyl)phenyl]isoindoline-5-carboxylic acid](/img/structure/B2495351.png)

![N-(4-chlorophenyl)-2-[6-ethyl-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2495353.png)

![3-(2,4-dichlorophenyl)-3-hydroxy-1-phenyl-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2495354.png)